(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique combination of functional groups, including a sulfonyl group, a thienyl ring, and a methoxyphenoxy moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps in the synthetic route may include:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Attachment of the Fluoro-Methylphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluoro-methylphenyl group to the thienyl ring.
Formation of the Methoxyphenoxy Moiety: The methoxyphenoxy group can be introduced through etherification reactions using appropriate phenol derivatives and alkylating agents.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or dimethylformamide (DMF) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored as a potential drug candidate due to its unique structural features and biological activity.
Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological targets and pathways.
Materials Science: The compound’s unique properties make it a candidate for the development of advanced materials, such as polymers or coatings.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
{(3S,4R)-4-[(4-chloro-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}[2-(4-methoxyphenoxy)ethyl]amine: Similar structure with a chloro group instead of a fluoro group.
{(3S,4R)-4-[(4-fluoro-3-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}[2-(4-methoxyphenoxy)ethyl]amine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3S,4R)-4-(4-fluoro-3-methylphenyl)sulfonyl-N-[2-(4-methoxyphenoxy)ethyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO6S2/c1-14-11-17(7-8-18(14)21)30(25,26)20-13-29(23,24)12-19(20)22-9-10-28-16-5-3-15(27-2)4-6-16/h3-8,11,19-20,22H,9-10,12-13H2,1-2H3/t19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYLNMJBMJCGNV-PMACEKPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCOC3=CC=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCOC3=CC=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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